molecular formula C10H6BrNO3 B1272146 5-(4-Bromophenyl)isoxazole-3-carboxylic acid CAS No. 33282-23-4

5-(4-Bromophenyl)isoxazole-3-carboxylic acid

Cat. No.: B1272146
CAS No.: 33282-23-4
M. Wt: 268.06 g/mol
InChI Key: MLMNGXLPBJRYFI-UHFFFAOYSA-N
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Description

5-(4-Bromophenyl)isoxazole-3-carboxylic acid is an organic compound with the molecular formula C10H6BrNO3 and a molecular weight of 268.06 g/mol It is characterized by the presence of a bromophenyl group attached to an isoxazole ring, which is further substituted with a carboxylic acid group

Biochemical Analysis

Biochemical Properties

5-(4-Bromophenyl)isoxazole-3-carboxylic acid plays a role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes such as protein tyrosine phosphatase non-receptor type 1 (PTPN1), which is involved in regulating various cellular processes . The interaction between this compound and PTPN1 can influence the enzyme’s activity, potentially leading to changes in cellular signaling pathways. Additionally, this compound may interact with other proteins and biomolecules, affecting their function and contributing to its overall biochemical properties.

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound’s interaction with PTPN1 can alter signaling pathways that regulate cell growth, differentiation, and apoptosis . Furthermore, this compound may impact gene expression by influencing transcription factors and other regulatory proteins. These effects on cellular processes highlight the compound’s potential in studying and manipulating cell function.

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. The compound can bind to specific enzymes, such as PTPN1, and modulate their activity. This binding interaction can result in enzyme inhibition or activation, depending on the nature of the interaction . Additionally, this compound may influence gene expression by interacting with transcription factors and other regulatory proteins. These molecular interactions contribute to the compound’s overall effects on cellular processes and its potential therapeutic applications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under certain conditions, but it may degrade over time, leading to changes in its biochemical properties and cellular effects . Long-term studies in vitro and in vivo have provided insights into the compound’s temporal effects, including its impact on cellular function and potential therapeutic uses.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. Studies have shown that the compound exhibits threshold effects, where low doses may have minimal impact, while higher doses can lead to significant changes in cellular processes . Additionally, high doses of this compound may result in toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications. These dosage effects are crucial for understanding the compound’s potential in animal models and its translation to clinical settings.

Metabolic Pathways

This compound is involved in specific metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound may be metabolized by enzymes such as cytochrome P450, which play a role in its biotransformation and elimination from the body . Additionally, this compound may affect metabolic flux and metabolite levels, influencing overall cellular metabolism. Understanding these metabolic pathways is essential for determining the compound’s pharmacokinetics and potential therapeutic uses.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound may interact with specific transporters and binding proteins that facilitate its uptake and distribution within cells . Additionally, this compound may accumulate in certain tissues, influencing its localization and overall effects. These transport and distribution mechanisms are important for understanding the compound’s pharmacodynamics and potential therapeutic applications.

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. The compound may be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications . For example, this compound may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Understanding the subcellular localization of the compound is crucial for elucidating its molecular mechanisms and potential therapeutic uses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Bromophenyl)isoxazole-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the 1,3-dipolar cycloaddition of nitrile oxides with alkynes . Another approach involves the reaction of hydroxylamine with 1,3-diketones or derivatives of propiolic acid . These reactions are usually carried out under controlled conditions to ensure the formation of the desired isoxazole ring.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using cost-effective and scalable reagents, and employing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(4-Bromophenyl)isoxazole-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: For substitution reactions, common nucleophiles include amines, thiols, and alkoxides.

    Oxidizing Agents: Oxidation reactions may involve agents such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted isoxazole derivatives, while oxidation and reduction can lead to different functionalized compounds.

Scientific Research Applications

5-(4-Bromophenyl)isoxazole-3-carboxylic acid has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-Bromophenyl)isoxazole-3-carboxylic acid is unique due to the specific substitution pattern on the isoxazole ring, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications, particularly in the synthesis of novel organic molecules and the development of new materials.

Properties

IUPAC Name

5-(4-bromophenyl)-1,2-oxazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrNO3/c11-7-3-1-6(2-4-7)9-5-8(10(13)14)12-15-9/h1-5H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLMNGXLPBJRYFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=NO2)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80377929
Record name 5-(4-Bromophenyl)isoxazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80377929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33282-23-4
Record name 5-(4-Bromophenyl)isoxazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80377929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(4-Bromophenyl)isoxazole-3-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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